(Fluorosulfanyl)methane
Description
Properties
CAS No. |
61671-43-0 |
|---|---|
Molecular Formula |
CH3FS |
Molecular Weight |
66.10 g/mol |
IUPAC Name |
methyl thiohypofluorite |
InChI |
InChI=1S/CH3FS/c1-3-2/h1H3 |
InChI Key |
NKLVQAPOOYZRPM-UHFFFAOYSA-N |
Canonical SMILES |
CSF |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Fluorosulfanyl Methane
Pioneering Synthetic Routes and Evolutions
The synthesis of (Fluorosulfanyl)methane, also known as methanesulfenyl fluoride (B91410) (CH₃SF), has been achieved through specific and innovative methods. These approaches are categorized into direct and indirect pathways, reflecting the ongoing evolution in the field of organosulfur fluorine chemistry.
A notable direct synthetic pathway to this compound involves the photochemical decomposition of a precursor molecule. This method stands out for its precision in forming the target compound under specific laboratory conditions.
Photochemical Synthesis from Methyl Thiofluoroformate
Matrix-isolation experiments have been instrumental in the preparation of the previously elusive this compound. This technique involves the broadband UV-visible irradiation of methyl thiofluoroformate, FC(O)SCH₃, which is isolated in a solid Argon matrix. The process unfolds in a stepwise manner, beginning with the photoisomerization of the syn isomer of the precursor to its anti form. Subsequent irradiation leads to the elimination of a carbonyl group (CO), resulting in the formation of this compound nih.gov.
The progress of this photochemical reaction is monitored through infrared spectroscopy of the matrix, which allows for the detection and identification of the photoproducts. The identity of this compound has been further confirmed through comparative studies involving the perdeuterated analogue FC(O)SCD₃, as well as by analogy with the behavior of related molecules such as ClC(O)SCH₃ and CH₃SCl. Theoretical calculations using ab initio and density functional theory methods have also been employed to simulate the vibrational properties of the molecules, corroborating the experimental findings nih.gov.
It is important to note that continued irradiation of the product, this compound, can lead to its tautomerization. This process involves the detachment and migration of a hydrogen atom from the methyl group, yielding a molecular complex of H₂C=S···HF nih.gov.
Detailed research findings on other direct synthesis pathways, such as the reactions of molecular fluorine with sulfur and phosphorus bases to specifically yield this compound, are not extensively available in the current scientific literature.
Detailed information regarding established indirect synthesis approaches and the specific precursor chemistry for this compound is limited in the available scientific literature. The development of such routes remains an area for future investigation in synthetic organofluorine chemistry.
Methodological Refinements and Optimization Strategies in Synthesis
Currently, there is a lack of published research focusing on the methodological refinements and optimization strategies specifically for the synthesis of this compound. The existing photochemical method, being a specialized laboratory technique, has not been the subject of extensive optimization studies in the public domain.
Emerging Synthetic Paradigms for Organofluorine Compounds and Their Relevance to this compound
The field of organofluorine chemistry is continually advancing, with new synthetic paradigms emerging that could potentially be relevant to the synthesis of compounds like this compound. These emerging areas include novel catalytic systems and innovative methods for the formation of carbon-fluorine and sulfur-fluorine bonds.
Recent developments in the synthesis of sulfenyl fluorides, for instance, have established them as accessible and stable compounds that can serve as versatile reagents for producing other fluorinated organic molecules nih.govcitedrive.comchemrxiv.org. While these studies have primarily focused on arenesulfenyl fluorides, the methodologies could potentially be adapted for the synthesis of alkylsulfenyl fluorides like this compound in the future.
Furthermore, advancements in photoredox catalysis and electrochemistry are opening new avenues for the formation of C-F bonds under mild conditions organic-chemistry.org. The application of these modern synthetic tools to the specific challenge of synthesizing this compound could be a promising direction for future research. However, direct applications of these emerging paradigms to the synthesis of this compound have not yet been reported in the literature.
Spectroscopic Characterization Techniques in Elucidating the Structure and Bonding of Fluorosulfanyl Methane
Advanced Vibrational Spectroscopy Studies (e.g., Infrared Matrix Isolation Spectroscopy)
Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, probes the quantized vibrational energy levels of a molecule. These vibrations, which include bond stretching, bending, and rocking, are unique to the molecule's structure and the specific bonds within it. For a non-linear molecule like (Fluorosulfanyl)methane, 3N-6 (where N is the number of atoms) fundamental vibrational modes are expected.
Advanced techniques like Infrared Matrix Isolation Spectroscopy are particularly valuable for studying reactive or unstable species. In this method, the molecule of interest is trapped within a solid, inert matrix (such as argon or nitrogen) at cryogenic temperatures (typically below 20 K). This isolation prevents intermolecular interactions and molecular rotation, resulting in highly resolved spectra with sharp absorption bands that correspond to the fundamental vibrational modes.
For this compound, key vibrational modes would include:
C-H stretching: Symmetric and asymmetric stretches of the methyl group, typically observed in the 2900-3000 cm⁻¹ region.
CH₃ deformation: Symmetric (umbrella) and asymmetric bending modes of the methyl group, expected around 1300-1450 cm⁻¹.
C-S stretching: Vibration of the carbon-sulfur bond, generally appearing in the 600-800 cm⁻¹ range.
S-F stretching: Vibration of the sulfur-fluorine bond, a strong absorption expected in the 700-850 cm⁻¹ region.
By comparing the observed frequencies from an experimental spectrum with theoretical predictions from quantum-chemical calculations, a definitive assignment of the vibrational modes can be achieved, confirming the molecular structure.
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Comments |
|---|---|---|
| Asymmetric C-H Stretch | ~2980 - 3000 | Characteristic of a methyl group. |
| Symmetric C-H Stretch | ~2900 - 2950 | Characteristic of a methyl group. |
| Asymmetric CH₃ Deformation | ~1440 - 1460 | Bending motion of the methyl hydrogens. |
| Symmetric CH₃ Deformation (Umbrella) | ~1350 - 1380 | Umbrella-like motion of the methyl group. |
| S-F Stretch | ~700 - 850 | Strong absorption expected due to the polarity of the S-F bond. |
| C-S Stretch | ~600 - 800 | Vibration of the carbon-sulfur single bond. |
| CH₃ Rock | ~900 - 1100 | Rocking motion of the methyl group. |
| C-S-F Bend | Lower Frequency (<500) | Bending of the core molecular skeleton. |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure determination, providing information about the local electronic environment of specific nuclei, such as ¹H (proton), ¹³C, and ¹⁹F.
¹H NMR: The ¹H NMR spectrum of this compound is expected to be simple, showing a single signal for the three equivalent protons of the methyl group. The chemical shift of this signal would be influenced by the electronegativity of the adjacent sulfur and fluorine atoms. It would likely appear downfield compared to methane (B114726) (CH₄, δ ≈ 0.23 ppm) due to deshielding. The signal may appear as a doublet due to coupling with the spin-½ ¹⁹F nucleus through the C-S bond (a ⁴JHF coupling).
¹³C NMR: The ¹³C NMR spectrum would also show a single resonance for the methyl carbon. Its chemical shift would be significantly affected by the attached sulfur and fluorine atoms. Due to the high electronegativity of fluorine, a strong coupling between the ¹³C and ¹⁹F nuclei (¹JCF is typically large) would be anticipated if the interaction is through space or a direct bond, but in CH₃SF, a two-bond coupling (²JCF) through the sulfur atom would be observed, splitting the carbon signal into a doublet.
¹⁹F NMR: ¹⁹F NMR is highly sensitive and provides a wide range of chemical shifts, making it an excellent probe for fluorine-containing compounds. alfa-chemistry.comwikipedia.org The spectrum of this compound would exhibit a single resonance. This signal would be split into a quartet by the three equivalent protons of the methyl group (⁴JFH coupling), providing clear evidence for the connectivity between the SF group and the CH₃ group.
| Nucleus | Expected Signal | Expected Multiplicity | Expected Coupling | Predicted Chemical Shift (ppm) |
|---|---|---|---|---|
| ¹H | 1 | Doublet | ⁴JHF | Downfield of methane (~2-3 ppm) |
| ¹³C | 1 | Doublet | ²JCF | Downfield of methane (~20-40 ppm) |
| ¹⁹F | 1 | Quartet | ⁴JFH | Highly dependent on reference, but characteristic for S-F group |
Mass Spectrometry Techniques for Structural Confirmation
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. For structural confirmation, a sample is ionized, often by electron impact (EI), which removes an electron to form a molecular ion (M⁺•). This high-energy ion is often unstable and breaks apart into smaller, characteristic fragment ions. The resulting mass spectrum is a plot of ion abundance versus m/z, which serves as a molecular fingerprint.
For this compound (CH₃SF), the molecular weight is approximately 66 g/mol (C=12, H=1x3, S=32, F=19). The mass spectrum would be expected to show:
Molecular Ion Peak (M⁺•): A peak at m/z = 66, corresponding to the intact radical cation [CH₃SF]⁺•. The presence of sulfur would also give rise to isotopic peaks at M+1 (due to ¹³C) and M+2 (due to ³⁴S).
Major Fragment Ions: Fragmentation patterns provide crucial structural information. Likely fragmentation pathways for CH₃SF include:
Loss of a fluorine atom: [CH₃S]⁺ at m/z = 47. This is often a favorable pathway.
Loss of a methyl group: [SF]⁺ at m/z = 51.
Cleavage of the C-S bond: [CH₃]⁺ at m/z = 15.
The relative abundance of these fragments helps to piece together the molecular structure and confirm the identities and connectivity of the atoms.
| m/z Value | Proposed Ion Fragment | Formation Pathway |
|---|---|---|
| 66 | [CH₃SF]⁺• | Molecular Ion (M⁺•) |
| 51 | [SF]⁺ | Loss of •CH₃ radical |
| 47 | [CH₃S]⁺ | Loss of •F radical |
| 15 | [CH₃]⁺ | Cleavage of C-S bond |
Rotational Spectroscopy for Precise Geometrical Parameter Determination
Rotational spectroscopy, typically conducted in the microwave region of the electromagnetic spectrum, provides highly precise information about the geometry of molecules in the gas phase. libretexts.org The technique relies on the absorption of microwave radiation, which induces transitions between quantized rotational energy levels. For a molecule to be observable by this technique, it must possess a permanent dipole moment, a condition that this compound meets due to the electronegativity differences between its atoms.
By analyzing the frequencies of the rotational transitions, the moments of inertia of the molecule (IA, IB, IC) can be determined with exceptional accuracy. These moments of inertia are directly related to the molecule's mass distribution and, therefore, its geometry.
For this compound, this analysis would yield precise values for:
Bond Lengths: The C-S, S-F, and C-H bond distances.
Bond Angles: The C-S-F angle and the H-C-S angles.
To obtain a complete structure, spectra from different isotopically substituted versions of the molecule (e.g., ¹³CH₃SF, CH₃³⁴SF, CD₃SF) are typically measured. This provides a set of simultaneous equations that can be solved to determine the atomic coordinates with high precision, often to within a fraction of a picometer for bond lengths and tenths of a degree for angles.
X-ray Diffraction Analysis of Related Solid-State Structures
X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. wikipedia.orglibretexts.org While this compound is a gas at standard conditions and a crystal structure of the isolated molecule is not available, examining the crystal structures of related compounds provides invaluable insight into the intermolecular interactions that govern the solid-state packing of molecules containing the fluorosulfanyl group.
Studies on compounds containing pentafluorosulfanyl (SF₅) and tetrafluorosulfanylene (SF₄) groups reveal common structural motifs. wikipedia.orgnist.gov These structures are often stabilized by a network of weak intermolecular interactions, such as:
C-H···F Hydrogen Bonds: The fluorine atoms, being electronegative, can act as weak hydrogen bond acceptors, interacting with methyl or aryl C-H groups of neighboring molecules.
F···F Contacts: Interactions between fluorine atoms of adjacent molecules are also frequently observed and play a significant role in the crystal packing.
Analysis of these related structures helps to understand the steric and electronic properties of the S-F moiety and how it influences the supramolecular chemistry of organosulfur-fluorine compounds. This information is crucial for materials science, where crystal packing dictates physical properties.
Theoretical and Computational Chemistry Investigations of Fluorosulfanyl Methane
Quantum Chemical Characterization of Electronic Structure and Bonding
Quantum chemical calculations are fundamental to understanding the electronic makeup of a molecule. These methods solve approximations of the Schrödinger equation to determine the electronic structure and properties of a system.
The primary computational investigation of (Fluorosulfanyl)methane was reported in the context of its first experimental identification through matrix isolation techniques. johnhogan.info To confirm the experimental observation of CH₃SF, researchers employed both ab initio and Density Functional Theory (DFT) methods to simulate its properties. johnhogan.info
Ab initio calculations, which are based on first principles without the inclusion of empirical parameters, and DFT, which uses the electron density to calculate the system's energy, are standard tools for obtaining accurate molecular geometries and vibrational frequencies. libretexts.orgmdpi.com For this compound, these calculations were crucial for predicting its vibrational spectrum, which could then be compared with the experimental infrared (IR) spectra of the photoproducts trapped in an argon matrix. johnhogan.info
The calculations were performed for CH₃SF and its deuterated isotopologue, CD₃SF, to aid in the assignment of the observed vibrational bands. The good agreement between the calculated and experimental spectra provided strong evidence for the successful synthesis of this compound. johnhogan.info Specific basis sets and functionals used in these calculations are chosen to provide a balance between computational cost and accuracy. While the original study does not specify all computational parameters in its abstract, methods like B3LYP with Pople-style basis sets (e.g., 6-31G*) are commonly used for such analyses. johnhogan.info
Table 1: Representative Theoretical Methods in Quantum Chemistry
| Method Type | Description | Common Applications |
| Ab Initio | Based on first principles of quantum mechanics, using no empirical data. Examples include Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2). | Geometry optimization, energy calculations, prediction of molecular properties. |
| Density Functional Theory (DFT) | Calculates the electronic energy based on the molecule's electron density. A variety of functionals (e.g., B3LYP, PBE) are available. | Widely used for a balance of accuracy and computational cost in geometry optimization, vibrational frequency calculation, and reaction mechanism studies. |
While a detailed Frontier Molecular Orbital (FMO) analysis specifically for this compound is not extensively reported in the literature, the principles of FMO theory are central to understanding its reactivity. FMO theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO relates to its ability to accept electrons (electrophilicity). youtube.com
For a molecule like CH₃SF, the HOMO would likely have significant contributions from the non-bonding lone pair electrons on the sulfur atom, making it susceptible to attack by electrophiles. The LUMO would likely be an antibonding orbital (σ*) associated with the S-F or S-C bond, indicating that these are the bonds most likely to break upon nucleophilic attack. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity. wikipedia.org
Calculations of the charge distribution would reveal the polarity of the bonds within the molecule. Given the high electronegativity of fluorine, a significant partial negative charge (δ-) is expected on the fluorine atom, with the sulfur atom carrying a partial positive charge (δ+), making the S-F bond highly polar. This charge distribution influences the molecule's dipole moment and its interactions with other polar molecules.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
There are no specific molecular dynamics (MD) simulation studies reported in the scientific literature for this compound. MD simulations are a computational method used to study the physical movement of atoms and molecules over time. Such simulations could provide valuable insights into the conformational flexibility and intermolecular interactions of CH₃SF.
A conformational analysis of this compound would likely investigate the rotation around the C-S single bond. This rotation would reveal the energy profile associated with the relative positions of the methyl group's hydrogen atoms and the fluorine atom. The staggered conformations are generally expected to be energy minima, while the eclipsed conformations represent energy maxima.
MD simulations could also be used to model how this compound molecules interact with each other or with solvent molecules in the liquid phase. This would help in understanding its bulk properties, such as density and heat of vaporization, which remain experimentally undetermined.
Reaction Pathway Analysis and Transition State Theory via Computational Methods
Detailed computational studies on the reaction pathways and transition states involving this compound have not been published. Such investigations would be highly valuable for understanding its reactivity and decomposition mechanisms.
Transition State Theory (TST) is a cornerstone for computationally studying reaction rates. wikipedia.org Using quantum chemical methods, researchers can map out the potential energy surface for a given reaction. This involves locating the minimum energy structures of the reactants and products, as well as identifying the first-order saddle point on the potential energy surface, which corresponds to the transition state. wikipedia.org The energy difference between the reactants and the transition state determines the activation energy of the reaction.
For this compound, a key reaction pathway to investigate would be its tautomerization into the molecular complex H₂C=S···HF, a process observed experimentally under prolonged UV irradiation. johnhogan.info Computational analysis could elucidate the structure of the transition state for the hydrogen migration from the methyl group to the fluorine atom and calculate the energy barrier for this process. This would provide a deeper, quantitative understanding of the molecule's observed photochemical instability.
Reactivity and Mechanistic Studies of Fluorosulfanyl Methane
Fundamental Reactivity Patterns and Chemical Transformations
(Fluorosulfanyl)methane is a powerful electrophile, a property stemming from the electron-withdrawing nature of the fluorosulfate (B1228806) group (-SO₂F). This group acts as an excellent leaving group, facilitating the transfer of the methyl group to a wide array of nucleophiles. organic-chemistry.org Consequently, the primary and most well-documented chemical transformation of this compound is methylation. wikipedia.org
Its reactivity is often compared to other strong methylating agents, such as methyl trifluoromethanesulfonate (B1224126) ('methyl triflate'). While it is considered a less powerful methylating agent than methyl triflate, it remains a highly effective reagent for the introduction of methyl groups onto various substrates. wikipedia.org
Beyond its role as a methylating agent, this compound can also act as a fluorosulfonating reagent, although this reactivity is less commonly exploited. bath.ac.uk The molecule's high reactivity necessitates careful handling due to its toxicity. wikipedia.org
Reaction Mechanisms with Diverse Substrates
The reaction mechanisms of this compound are predominantly governed by its electrophilic character. The carbon atom of the methyl group is highly electron-deficient, making it a prime target for nucleophilic attack.
Nucleophilic Reactions
The most characteristic reaction of this compound is nucleophilic substitution, specifically a bimolecular nucleophilic substitution (Sₙ2) mechanism. In this concerted process, a nucleophile attacks the methyl carbon, leading to the simultaneous displacement of the fluorosulfate anion. masterorganicchemistry.comorganic-chemistry.org This backside attack results in the inversion of stereochemistry if the carbon were chiral. masterorganicchemistry.com
A wide range of nucleophiles can be methylated by this compound. Common examples include:
Amines: Primary, secondary, and tertiary amines are readily methylated to form their corresponding methylammonium (B1206745) salts. The reaction with amines is typically rapid and efficient. The mechanism involves the lone pair of electrons on the nitrogen atom attacking the electrophilic methyl group. mnstate.eduyoutube.com
Alcohols and Phenols: Alcohols and phenols can be converted to their corresponding methyl ethers. The oxygen atom of the hydroxyl group acts as the nucleophile.
Carboxylates: Carboxylic acids can be esterified by methylation of their conjugate bases (carboxylates).
Thiols and Thiophenols: Sulfur nucleophiles are also readily methylated to form methyl thioethers.
The general mechanism for the Sₙ2 methylation of a generic nucleophile (Nu:) is depicted below:
Table 1: Examples of Nucleophilic Methylation using this compound
| Nucleophile | Product |
| Ammonia (NH₃) | Methylammonium fluorosulfate |
| Trimethylamine (N(CH₃)₃) | Tetramethylammonium fluorosulfate |
| Methanol (CH₃OH) | Dimethyl ether |
| Acetic acid (CH₃COOH) | Methyl acetate |
| Ethanethiol (CH₃CH₂SH) | Ethyl methyl sulfide |
This table is illustrative and based on the known reactivity of strong methylating agents.
Electrophilic Reactions
There is a notable lack of documented evidence for this compound acting as a nucleophile in electrophilic reactions. The strong electron-withdrawing effect of the fluorosulfate group significantly reduces the electron density on the methyl group, making it highly unlikely to participate in reactions where it would donate an electron pair.
Radical Pathways
While free-radical halogenation is a known reaction for methane (B114726), there is no specific literature detailing radical pathways involving this compound. rsc.orgrsc.org The high temperatures or UV radiation required for radical initiation would likely lead to the decomposition of the thermally sensitive this compound molecule. mdpi.comusn.norsc.org The initiation step of a typical radical reaction involves the homolytic cleavage of a bond to form two radicals. rsc.org In the case of this compound, this would require breaking a C-H, C-S, S-O, or S-F bond, processes for which there is no readily available data in the context of radical chain reactions.
Cycloaddition Reactions
There is no available scientific literature that documents the participation of this compound in cycloaddition reactions, such as the Diels-Alder reaction. researchgate.netnih.govnih.govmdpi.comresearchgate.net In a typical Diels-Alder reaction, a conjugated diene reacts with a dienophile (an alkene or alkyne). semanticscholar.orgresearchgate.net this compound does not possess the required π-system to act as either a diene or a dienophile in such reactions.
Role as an Intermediate in Complex Reaction Sequences
This compound's primary role in organic synthesis is that of a reagent rather than a synthetic intermediate that is formed and consumed within a multi-step reaction sequence. bath.ac.uk Its high reactivity makes it suitable for introducing a methyl group at a specific stage of a synthesis. For instance, in the synthesis of complex natural products or pharmaceutical compounds, a hydroxyl or amino group might be methylated at a late stage to achieve the final target molecule. rsc.org However, there are no prominent examples in the literature where this compound itself is generated in situ and then consumed in a subsequent step of a complex reaction cascade.
Catalytic Aspects in Reactions Involving this compound
The catalytic chemistry involving this compound and other alkylsulfonyl fluorides primarily revolves around the activation of the strong S-F bond to enable nucleophilic substitution at the sulfur atom. This activation is typically achieved through Lewis acid catalysis or organocatalysis, transforming the otherwise stable sulfonyl fluoride (B91410) into a more reactive intermediate.
Lewis Acid-Catalyzed Reactions:
Recent advancements have demonstrated the utility of metal-based Lewis acids in catalyzing the Sulfur(VI) Fluoride Exchange (SuFEx) reaction, a powerful click chemistry tool for forming S-N bonds. nih.govacs.orgclaremont.edunih.govorganic-chemistry.org In these reactions, silylated amines are coupled with sulfonyl fluorides to produce sulfonamides. The role of the Lewis acid is to coordinate to the sulfonyl fluoride, enhancing its electrophilicity and facilitating the nucleophilic attack. The silicon moiety of the silylated amine acts as a fluoride trap, which is crucial for catalytic turnover. nih.govacs.orgorganic-chemistry.org
A proposed catalytic cycle for a Lewis acid-catalyzed SuFEx reaction is depicted below:
Step 1: Catalyst Activation: The Lewis acid catalyst, for example, Calcium(II) bis(trifluoromethanesulfonyl)imide (Ca(NTf2)2), coordinates to the sulfonyl fluoride.
Step 2: Nucleophilic Attack: The silylated amine attacks the activated sulfur center.
Step 3: Product Formation and Catalyst Regeneration: A sulfonamide is formed, along with a silyl (B83357) fluoride byproduct, and the Lewis acid catalyst is regenerated.
While many studies focus on aryl sulfonyl fluorides, the principles are applicable to alkyl sulfonyl fluorides like this compound. The efficiency of various Lewis acid catalysts in promoting the SuFEx reaction of p-toluenesulfonyl fluoride with TMS-morpholine is presented in the following table, showcasing the potential for these catalysts to be applied to this compound.
| Catalyst | Yield of Sulfonamide (%) |
| Ca(NTf2)2 | 81 |
| Ca(OTf)2 | 89 |
| LiNTf2 | 88 |
| Zn(NTf2)2 | 88 |
| La(NTf2)3 | 99 |
Organocatalyzed Reactions:
Organocatalysis offers a metal-free alternative for the activation of sulfonyl fluorides. For instance, 1-hydroxybenzotriazole (B26582) (HOBt) has been identified as an effective nucleophilic catalyst for the amidation of sulfonyl fluorides. nih.gov This method is particularly noted for its efficiency with sterically hindered substrates. The catalytic cycle is proposed to involve the formation of a more reactive HOBt-sulfonyl intermediate.
Transition Metal-Catalyzed Reactions:
The involvement of this compound in transition metal-catalyzed reactions is less documented. However, the broader field of sulfonyl fluoride chemistry includes examples of transition metal catalysis, suggesting potential avenues of reactivity for alkyl sulfonyl fluorides. These reactions often involve the activation of other parts of the molecule, with the sulfonyl fluoride group acting as a stable directing or functional group.
Research on Derivatives and Analogues of Fluorosulfanyl Methane
Synthesis and Characterization of Substituted Fluorosulfanylmethanes (e.g., Trifluoro(fluorosulfanyl)methane)
The synthesis of substituted fluorosulfanylmethanes often involves sophisticated techniques to handle the reactive fluorine-containing reagents. A prominent example is trifluoromethanesulfonyl fluoride (B91410) (CF₃SO₂F), an analogue where the methane (B114726) hydrogen atoms are replaced by fluorine and the sulfur is in a higher oxidation state. One effective synthesis route for this compound is a liquid-phase halogen exchange reaction. This method utilizes trifluoromethanesulfonyl chloride (CF₃SO₂Cl) and potassium fluoride (KF) in the presence of a crown ether, which acts as a phase-transfer catalyst. researchgate.net
Optimization of this reaction has shown that the molar ratio of reactants is critical for achieving high yield and purity. A 3:1 molar ratio of KF to CF₃SO₂Cl has been identified as optimal, producing trifluoromethanesulfonyl fluoride with a 65% yield and 97.9% purity. mdpi.com Further increases in the KF ratio did not lead to significant improvements, indicating a saturation point in the reaction efficiency. mdpi.com For industrial-scale production, this process has been adapted for pressurized reactors, achieving over 50% conversion and greater than 90% selectivity while maintaining a controlled temperature of 50°C. mdpi.com
Characterization of these compounds is crucial to confirm their structure and purity. Gas chromatography-mass spectrometry (GC-MS) is a key analytical tool. For trifluoromethanesulfonyl fluoride, the GC-MS spectrum shows characteristic fragmentation patterns that validate its molecular structure. researchgate.net
Another important class of derivatives includes pentafluorosulfanyl (SF₅)-containing methanes. The synthesis of these compounds can be achieved through methods like oxidative fluorination. For instance, pentafluorosulfanylfluoromethane (SF₅CH₂F) has been synthesized in an 86% yield by the oxidative fluorination of bis-trifluoromethyl aminosulfur methane using silver(II) fluoride (AgF₂). researchgate.net
Table 1: Synthesis of Substituted Fluorosulfanylmethane Analogues
| Compound Name | Precursor(s) | Reagent(s) | Method | Yield | Purity | Ref |
| Trifluoromethanesulfonyl Fluoride | Trifluoromethanesulfonyl Chloride | Potassium Fluoride, Crown Ether | Liquid-Phase Halogen Exchange | 65% | 97.9% | mdpi.com |
| Pentafluorosulfanylfluoromethane | bis-Trifluoromethyl Aminosulfur Methane | Silver(II) Fluoride | Oxidative Fluorination | 86% | N/A | researchgate.net |
Comparative Reactivity Studies of Analogues
The reactivity of fluorosulfanylmethane analogues is largely dictated by the substituents on the methyl group and the oxidation state of the sulfur atom. For example, trifluoromethanesulfonyl fluoride is noted for its thermal robustness and reduced reactivity towards nucleophiles and unsaturated bonds compared to conventional sulfonyl halides. mdpi.com However, its reactivity is environment-dependent; it undergoes rapid hydrolysis under alkaline conditions. mdpi.com Under controlled conditions, it selectively reacts with alcohols and amines, allowing for precise functionalization. mdpi.com
Arenesulfenyl fluorides (Ar-S-F), another class of analogues, are generally more reactive than their chloride counterparts. chemrxiv.org They undergo efficient and highly regioselective anti-addition to alkenes and alkynes. chemrxiv.org This reactivity is in contrast to their chloride analogues, where the chloride adds to the less-substituted carbon. chemrxiv.org The reactivity of arenesulfenyl fluorides can be tuned by the substituents on the aromatic ring; for instance, 2,4-dinitrobenzenesulfenyl fluoride is less reactive than other analogues, requiring elevated temperatures for reactions like carbene insertion. chemrxiv.org
Fluorosulfates, which contain an S(VI)-O-F linkage, are generally less reactive than sulfonyl fluorides. The resonance-donating oxygen atom tempers the electrophilicity of the sulfur center, leading to increased stability. rsc.org This difference in reactivity allows for selective modification of proteins, where a sulfonyl fluoride may react with multiple residues while a fluorosulfate (B1228806) remains unreactive under the same conditions. rsc.org
The decomposition of trifluoromethanesulfonyl fluoride has been studied computationally, revealing that it predominantly occurs via C–S bond cleavage to form CF₃ and SO₂F radicals. acs.org It can also isomerize to the more stable CF₃OSFO, which then decomposes to produce CF₂O and SOF₂. acs.org
Structure-Reactivity Relationships within the Fluorosulfanylmethane Family
The relationship between the structure of fluorosulfanylmethane derivatives and their reactivity is a key area of investigation. The stability of the S-F bond and the electrophilicity of the sulfur center are significantly influenced by the electronic properties of the substituents on the carbon atom. Electron-withdrawing groups, such as the trifluoromethyl group in trifluoromethanesulfonyl fluoride, enhance the thermal and redox resistance of the molecule. mdpi.com
In the broader family of sulfonyl fluorides, the reactivity can be tuned to achieve selective covalent binding with biological molecules. rsc.orgenamine.net The stability and reactivity of sulfonyl fluorides allow them to react with a range of nucleophilic amino acid residues, including serine, lysine, and tyrosine. rsc.orgenamine.net The specific structure of the sulfonyl fluoride can guide its reactivity towards particular residues. rsc.org This principle is exemplified by the development of probes where the sulfonyl fluoride headgroup is positioned to react with a specific residue in a protein's binding site. rsc.org
The stability of the sulfonyl fluoride moiety is superior to that of sulfonyl chlorides, which are more prone to hydrolysis and racemization at the sulfur center. researchgate.net This allows sulfonyl fluorides to be carried through various reaction conditions, such as cross-coupling reactions, without decomposition. researchgate.net The inertness of the SO₂-F bond under many conditions makes it a reliable functional group in multi-step synthesis. researchgate.net
The introduction of an oxygen atom between the sulfur and fluorine, as in fluorosulfates, decreases the reactivity compared to sulfonyl fluorides. This is attributed to the resonance donation from the oxygen atom, which reduces the electrophilicity of the sulfur. rsc.org This subtle structural change leads to significant differences in chemical and biological reactivity.
Table 2: Comparative Reactivity of Fluorosulfanyl Analogues
| Analogue Class | Key Structural Feature | General Reactivity | Example Reaction | Ref |
| Sulfenyl Fluorides | S(II)-F bond | More reactive than sulfenyl chlorides; undergo anti-addition to alkenes and alkynes. | Addition to alkynes | chemrxiv.org |
| Sulfonyl Fluorides | S(VI)O₂-F bond | Thermally stable; less reactive than sulfonyl chlorides; react with nucleophiles. | Covalent modification of amino acid residues | rsc.org |
| Fluorosulfates | S(VI)O₂-O-F bond | Less reactive than sulfonyl fluorides due to resonance stabilization. | Selective protein modification | rsc.org |
Exploration of Novel Fluorosulfanyl-Containing Motifs and Scaffolds
The unique properties of fluorosulfanyl groups have driven the exploration of novel molecular motifs and scaffolds for use in medicinal chemistry, agrochemistry, and materials science. digitellinc.com The pentafluorosulfanyl (SF₅) group, in particular, has garnered significant attention as a "super-trifluoromethyl group" due to its high electronegativity, steric bulk, and lipophilicity. researchgate.net
The development of new synthetic methods has made SF₅-containing building blocks more accessible. researchgate.net For example, SF₅Cl has been used to install the SF₅ group onto aliphatic frameworks through radical reactions with strained molecules like [1.1.1]propellane. digitellinc.com This has expanded the range of accessible C(sp³)–SF₅ compounds. digitellinc.com
Researchers have successfully incorporated the SF₅ group into complex organic molecules, including aromatic amino acids and dipeptides. nih.gov This was achieved using a Negishi cross-coupling strategy, demonstrating that the SF₅ group is compatible with common peptide synthesis and deprotection methods. nih.gov The incorporation of SF₅-containing amino acids into peptides can modulate their structure, stability, and biological activity. nih.gov
The SF₅ moiety has also been integrated into insecticides, leading to the discovery of new crop-protecting agents. nih.gov Novel meta-diamide insecticides containing the SF₅ group have shown high insecticidal activity and excellent selectivity. nih.gov This highlights the potential of the pentafluorosulfanyl group as a valuable component in the design of new agrochemicals. The development of practical synthetic routes to SF₅-containing anilines has been crucial for these applications. nih.gov
Strategic Applications in Chemical Synthesis
Utility as a Fluorosulfanylation Reagent in Organic Synthesis
Information regarding the specific use of (Fluorosulfanyl)methane as a fluorosulfanylation reagent in organic synthesis is not prominently available.
Role in Building Complex Molecular Architectures and Heterocycles
There is a lack of specific examples in the surveyed literature detailing the role of this compound in the construction of complex molecular architectures and heterocycles. However, the synthesis of fluorinated heterocycles is a significant area of research, often utilizing cycloaddition reactions with fluorinated components. nih.gov
Applications in Organofluorine Synthesis Beyond Direct Fluorination
The broader field of organofluorine chemistry encompasses a wide range of synthetic transformations beyond direct fluorination. wikipedia.org These often involve the use of fluorinated building blocks to introduce specific fluoroalkyl groups. wikipedia.org The specific contribution of this compound to these methodologies is not clearly defined in the available literature.
Development of Novel Reagents and Reagent Systems Utilizing the Fluorosulfanyl Moiety
The development of new synthetic tools is a constant endeavor in organic chemistry. researchgate.net While there is research into novel pentafluorosulfanyl-containing compounds and other fluoroalkylating agents, specific information on the development of reagents derived directly from this compound is limited. clemson.edunih.gov
Advanced Research Directions and Future Perspectives on Fluorosulfanyl Methane
Integration with Flow Chemistry and Sustainable Synthesis Methodologies
The development of safe, efficient, and scalable methods for the synthesis of organofluorine compounds is a primary objective in contemporary chemical manufacturing. Flow chemistry, or continuous flow processing, offers significant advantages over traditional batch methods, including enhanced heat and mass transfer, improved safety profiles when handling hazardous reagents, and the potential for automated process optimization. mit.edunsf.gov
Future research will likely focus on adapting and developing synthetic routes to (Fluorosulfanyl)methane that are amenable to continuous flow conditions. A key challenge lies in the controlled introduction of the reactive fluorosulfanyl moiety. Drawing inspiration from recent advancements in the flow synthesis of related compounds, such as pentafluorosulfanyl chloride (SF₅Cl) from inexpensive starting materials like sulfur, potassium fluoride (B91410), and a chlorine source, a similar strategy could be envisioned for fluorosulfanylating agents. researchgate.net A hypothetical flow process could involve the reaction of a methane (B114726) precursor or a methyl-sulfur compound within a packed-bed or microfluidic reactor, allowing for precise control over reaction time, temperature, and stoichiometry.
The adoption of sustainable methodologies extends beyond the use of flow reactors. Future synthetic strategies for this compound and its derivatives will prioritize:
Atom Economy: Designing reactions that maximize the incorporation of atoms from the reactants into the final product.
Use of Greener Reagents: Replacing hazardous fluorinating agents with safer, more environmentally benign alternatives.
Energy Efficiency: Leveraging the efficiencies of microreactors to reduce the energy consumption associated with heating and cooling large batch reactors. rsc.org
The integration of these principles will be critical for transforming this compound from a laboratory curiosity into a readily accessible chemical building block.
Exploration of Photochemical and Electrochemical Reactivity
The reactivity of this compound is largely unexplored, particularly its behavior under photochemical and electrochemical conditions. The presence of the sulfur-fluorine bond, alongside the C-S and C-H bonds, presents multiple avenues for selective activation.
Photochemical Reactivity: Future investigations could explore the selective cleavage of bonds within the molecule using specific wavelengths of light. For instance, photochemical activation could potentially lead to:
Radical Generation: Homolytic cleavage of the C-S or S-F bond to generate methyl, fluorosulfanyl, or other radical species. These intermediates could then be trapped in subsequent reactions, providing novel synthetic pathways.
C-H Functionalization: Inspired by the photo-oxidation of methane to methanol, targeted C-H activation of this compound could enable the synthesis of more complex derivatives without disturbing the fluorosulfanyl group. acs.org
Electrochemical Reactivity: Electrochemical methods, such as cyclic voltammetry, offer a powerful tool for probing the redox properties of this compound. mdpi.com Research in this area would aim to determine the oxidation and reduction potentials of the molecule, providing insight into its electronic structure and kinetic stability. This knowledge could be harnessed for electrosynthesis, where applying a specific potential could trigger selective bond formation or cleavage. For example, the electrochemical reduction could target the S-F bond, while oxidation might occur at the sulfur atom, leading to different reactive intermediates and products.
| Methodology | Potential Reaction Type | Investigative Techniques | Anticipated Outcome |
|---|---|---|---|
| Photochemistry | Radical C-S/S-F Bond Cleavage | Laser Flash Photolysis, EPR Spectroscopy | Generation of novel reactive intermediates for synthesis. |
| Photochemistry | C-H Activation/Functionalization | Photocatalysis, Product Analysis (GC-MS, NMR) | Direct synthesis of functionalized fluorosulfanylalkanes. |
| Electrochemistry | Redox Potential Measurement | Cyclic Voltammetry (CV) | Understanding electronic properties and stability. |
| Electrochemistry | Electrosynthesis | Controlled Potential Electrolysis | Development of green, reagent-free synthetic methods. |
Advanced Materials Science Implications of Fluorosulfanyl Functionality
The introduction of fluorine-containing groups into organic molecules is a well-established strategy for tuning material properties. The pentafluorosulfanyl (–SF₅) group, for example, is known for its high electronegativity, thermal stability, and ability to modulate the electronic characteristics of materials. rowansci.comrsc.org It is hypothesized that the fluorosulfanyl (–SF) group in this compound could impart similarly valuable, albeit distinct, properties.
Future research will focus on incorporating the CH₃SF moiety, or the broader fluorosulfanyl group, into polymers, liquid crystals, and organic electronic materials. The key properties imparted by the fluorosulfanyl group that warrant investigation include:
Electronic Effects: The strong electron-withdrawing nature of the S-F bond can significantly lower the LUMO (Lowest Unoccupied Molecular Orbital) energy of a material, which is a critical parameter in designing n-type organic semiconductors for transistors and solar cells. researchgate.net
Thermal and Chemical Stability: The inherent strength of the sulfur-fluorine bond could enhance the thermal robustness and chemical resistance of materials, making them suitable for applications in demanding environments. rsc.org
Dielectric Properties: The polarity of the C-S-F linkage may lead to materials with interesting dielectric properties, which are important for capacitors and insulators in electronic devices.
The ability to tune the HOMO-LUMO gap and enhance thermal stability makes the fluorosulfanyl group a promising candidate for use in optoelectronic materials, such as those used in organic light-emitting diodes (OLEDs) and photovoltaics. researchgate.net
Theoretical Insights Driving Future Synthetic Innovations and Mechanistic Discoveries
Given the limited experimental data on this compound, theoretical and computational chemistry will play a pivotal role in guiding future research. chemrxiv.org Quantum mechanical calculations, particularly using Density Functional Theory (DFT), can provide fundamental insights into the molecule's structure, stability, and reactivity before experiments are conducted. rsc.org
Key areas where theoretical studies will drive innovation include:
Mechanistic Elucidation: Computational modeling can map out the reaction pathways for the synthesis and functionalization of this compound. By calculating the energies of transition states and intermediates, researchers can predict the most favorable reaction conditions and identify potential side products.
Prediction of Properties: DFT and other methods can accurately predict a range of molecular properties, including bond dissociation energies, molecular orbital energies (HOMO/LUMO), vibrational frequencies for spectroscopic identification, and electron density distribution. weizmann.ac.il This data is invaluable for understanding the molecule's intrinsic reactivity and for designing new materials with targeted electronic or physical properties.
Guiding Synthetic Design: Theoretical calculations can be used to screen potential synthetic routes or catalysts, saving significant time and resources in the laboratory. For example, modeling the interaction of this compound with different catalysts could predict the most effective system for a desired chemical transformation.
| Property | Significance for Future Research | Computational Method |
|---|---|---|
| Bond Dissociation Energies (C-S, S-F, C-H) | Predicts chemical stability and potential sites for radical reactions. | Density Functional Theory (DFT) |
| HOMO/LUMO Energies | Informs electronic properties for materials science applications and predicts sites for nucleophilic/electrophilic attack. | DFT, Time-Dependent DFT (TD-DFT) |
| Electrostatic Potential Map | Visualizes electron-rich and electron-poor regions, guiding the design of intermolecular interactions and reactions. | Hartree-Fock (HF), DFT |
| Reaction Energy Profiles | Elucidates reaction mechanisms and predicts kinetic feasibility of synthetic routes. | DFT with transition state searching |
By combining predictive theoretical work with targeted experimental validation, the scientific community can accelerate the exploration of this compound, unlocking its full potential in synthesis, reactivity, and materials science.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
